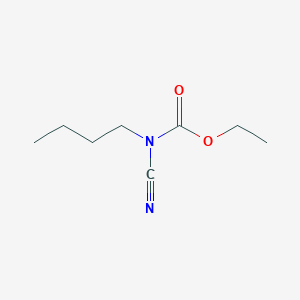
3-(4-Ethoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-2-oxopropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to other drugs such as ibuprofen and naproxen.
Mecanismo De Acción
Etodolac works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and swelling. By inhibiting their production, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can reduce pain and inflammation.
Biochemical and physiological effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It can reduce fever, pain, and inflammation, and has been used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been shown to have antiplatelet effects, which can reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and has a well-established mechanism of action. However, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have variable effects depending on the experimental conditions, and its activity can be affected by factors such as pH and temperature. Additionally, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have off-target effects on other enzymes and pathways, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-oxopropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of research is the investigation of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid's potential as an anti-cancer agent. Etodolac has been shown to have anti-tumor effects in some studies, and further research could explore its potential as a cancer therapy. Finally, there is interest in developing new formulations of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid that improve its solubility and bioavailability, which could enhance its therapeutic potential.
Métodos De Síntesis
Etodolac can be synthesized through a multistep process starting from 4-ethoxybenzaldehyde. The first step involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2-propen-1-one. This intermediate is then cyclized with acetic anhydride to form 3-(4-ethoxyphenyl)-2-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Etodolac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation and pain.
Propiedades
Número CAS |
175897-64-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Clave InChI |
WQZWNXOSZXKBNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)




![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)





